molecular formula C22H23N3O2S B2381453 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 443352-54-3

2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2381453
CAS No.: 443352-54-3
M. Wt: 393.51
InChI Key: VPMCLFGKQAVHOA-UHFFFAOYSA-N
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Description

2-((3-Cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic quinazolinone derivative designed for research use in early drug discovery. This compound is of significant interest in medicinal chemistry due to the established biological profile of the quinazolinone-thioacetamide scaffold. While specific data on this exact molecule is limited, structurally similar compounds have demonstrated potent and multifaceted research applications, particularly in oncology and infectious disease studies. Key Research Applications and Value: Oncology Research: Analogous compounds within this chemical class have been explored as multikinase inhibitors, showing promising activity against key oncology targets such as VEGFR-2 and EGFR . These inhibitors can induce cytotoxic effects in cancer cell lines and may also function as radiosensitizing agents, potentially enhancing the efficacy of radiotherapy . Antimicrobial Research: The quinazolinone core hybridized with other pharmacophores is a recognized strategy to develop new antimicrobial candidates . Related molecules exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a mechanism of action that may involve inhibition of bacterial DNA gyrase . Mechanism of Action Insights: The proposed research value of this chemical series stems from its potential to interact with multiple enzymatic targets. Molecular docking studies of similar structures suggest they can bind effectively to the active sites of kinases like VEGFR-2 and EGFR, as well as bacterial enzymes like DNA gyrase, in a manner comparable to known inhibitors . The integration of the cyclopentyl moiety at the 3-position of the quinazolinone ring is a strategic modification aimed at optimizing binding affinity and selectivity for specific research targets. This product is provided for chemical reference standard use in early discovery research. As part of a collection of unique chemicals, it is sold as-is. Researchers are responsible for confirming product identity and/or purity. All sales are final. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-15-10-12-16(13-11-15)23-20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMCLFGKQAVHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostanoids. This leads to a decrease in the levels of prostaglandins, thromboxanes, and prostacyclins, reducing inflammation and pain.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids, resulting in reduced inflammation and pain . This makes it potentially useful in the treatment of conditions such as arthritis, where inflammation is a major symptom.

Biological Activity

The compound 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide (also referred to as K284-2314) has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

  • Molecular Formula : C22H23N3O2S
  • Molecular Weight : 393.51 g/mol
  • IUPAC Name : 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]-N-(p-tolyl)acetamide

Synthesis

The synthesis of K284-2314 involves the condensation of 3-cyclopentyl-4-oxo-3,4-dihydroquinazoline with p-tolyl acetamide in the presence of a suitable coupling agent. The reaction typically employs thionyl chloride or carbonyldiimidazole as activating agents to facilitate the formation of the thioether linkage.

Anticancer Activity

Research indicates that K284-2314 exhibits significant anticancer properties. In vitro studies have shown that it selectively inhibits the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. Notably, one study reported a log GI(50) value of -6.01 for HOP-92 (NSCLC) and -6.00 for U251 (CNS), indicating potent cytotoxicity against these cell lines .

Antimicrobial Activity

K284-2314 also demonstrates antimicrobial activity against a range of bacterial strains. The compound's effectiveness was evaluated using standard antimicrobial susceptibility testing methods. Results indicated that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, it has been studied for its inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The synthesized derivatives were shown to possess varying degrees of inhibitory activity against this enzyme, which is critical for developing new antidiabetic agents .

Case Studies

StudyFocusFindings
Anticancer ActivityK284-2314 showed selective cytotoxicity against NSCLC and CNS cancer cells with log GI(50) values of -6.01 and -6.00 respectively.
Antimicrobial ActivityEffective against multiple bacterial strains, indicating broad-spectrum antimicrobial potential.
Enzyme InhibitionDemonstrated significant inhibition of α-glucosidase activity, suggesting potential for diabetes treatment applications.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight that modifications to the cyclopentyl and quinazoline moieties can significantly influence biological activity. Variations in substituents on the aromatic rings also play a crucial role in enhancing potency and selectivity towards target enzymes and cancer cells.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, molecular docking studies suggest that this compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could provide therapeutic benefits for conditions characterized by chronic inflammation, such as arthritis and asthma .

Anticancer Potential

The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of quinazoline can selectively induce apoptosis in cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds have indicated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds suggest that this class may serve as a basis for developing new antimicrobial agents.

Case Study 1: Inhibition of 5-Lipoxygenase

A study evaluated the anti-inflammatory potential of related compounds through in silico molecular docking techniques. The findings suggested that modifications to the quinazoline structure could enhance binding affinity to 5-lipoxygenase, indicating a pathway for developing more potent anti-inflammatory agents .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of the compound induced apoptosis via mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, highlighting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, synthetic yields, biological activity, and ADMET properties.

Structural Analogues and Substituent Effects

The quinazolinone-thioacetamide scaffold is highly modular, with variations in the quinazolinone N3-substituent, acetamide N-substituent, and additional functional groups influencing activity. Key comparisons include:

Compound Name Quinazolinone N3-Substituent Acetamide N-Substituent Key Modifications Reference
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide (Target Compound) Cyclopentyl p-Tolyl High lipophilicity from cyclopentyl
2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide (21a) Ethyl 3-Chloro-4-fluorophenyl Halogenated aryl group
N-(5-nitrothiazol-2-yl)-2-((3-cyclopentyl-4-oxo-quinazolin-2-yl)thio)acetamide (8n) Cyclopentyl 5-Nitrothiazol-2-yl Nitroheterocyclic substituent
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Phenyl 4-Oxo-2-thioxothiazolidin-3-yl Dual heterocyclic moieties
  • Cyclopentyl vs.
  • Acetamide N-Substituents : The p-tolyl group (methyl-substituted aryl) may offer balanced solubility and target affinity compared to electron-withdrawing groups like nitrothiazolyl (8n) or heterocycles (5), which could enhance reactivity but reduce bioavailability .

ADMET and Toxicity

  • Absorption/Distribution : Cyclopentyl and p-tolyl groups likely improve logP (predictive logP ~3.5), favoring passive diffusion but risking plasma protein binding .
  • Metabolism : The methyl group on p-tolyl may reduce CYP450-mediated oxidation compared to nitro or halogenated analogs .

Q & A

Basic: What are the key synthetic steps and reaction conditions for synthesizing 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide?

The synthesis involves multi-step reactions starting with cyclopentyl-substituted quinazolinone precursors. Key steps include:

  • Thioether formation : Reacting a quinazolinone intermediate with a thiol-containing reagent (e.g., thioglycolic acid derivatives) under basic conditions (e.g., triethylamine in DMF) to introduce the thioether linkage .
  • Acetamide coupling : Using coupling agents (e.g., EDC/HOBt) to conjugate the thioether intermediate with p-toluidine. Reaction monitoring via TLC or HPLC ensures purity .
  • Purification : Column chromatography or recrystallization from ethanol/DCM mixtures to isolate the final product .

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal stability (e.g., decomposition above 250°C) .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while avoiding protic solvents prevents undesired hydrolysis .
  • Temperature control : Maintaining 60–80°C during thioether formation reduces side reactions like oxidation .
  • Catalyst use : Triethylamine or DBU accelerates coupling reactions while suppressing acid-mediated degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response profiling : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) across multiple concentrations to establish dose dependency .
  • Target validation : Use CRISPR knockouts or RNA silencing to confirm specificity for purported targets (e.g., kinases or inflammatory mediators) .
  • Meta-analysis : Compare structural analogs (e.g., substituent variations on the quinazolinone core) to identify activity trends .

Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?

  • Substituent variation : Modify the cyclopentyl group (e.g., cyclohexyl or aryl substitutions) to assess steric/electronic effects on binding .
  • Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone groups to evaluate metabolic stability .
  • Pharmacophore mapping : Use molecular docking to predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .

Basic: What biological targets or pathways are associated with this compound?

  • Kinase inhibition : The quinazolinone core mimics ATP, making it a candidate for tyrosine kinase inhibitors .
  • Anti-inflammatory activity : Thioether-linked acetamides may modulate COX-2 or NF-κB pathways .
  • Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria via membrane disruption .

Advanced: How to design in vitro/in vivo assays to evaluate this compound’s therapeutic potential?

  • In vitro : Use fluorescence-based assays (e.g., FP-TDP1 for DNA repair inhibition) with IC50_{50} determination .
  • In vivo : Administer in rodent models of inflammation (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (plasma half-life, bioavailability) .
  • Toxicity screening : Assess hepatotoxicity via ALT/AST levels and histopathology .

Advanced: What methodologies assess the compound’s thermal and chemical stability?

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions to identify labile functional groups .

Basic: What functional groups dictate its reactivity and potential derivatization?

  • Thioether linkage : Susceptible to oxidation (e.g., to sulfoxide) but enables conjugation with electrophiles .
  • Acetamide group : Participates in hydrogen bonding with biological targets; can be replaced with urea/carbamate for solubility modulation .
  • Quinazolinone core : Aromatic π-system critical for stacking interactions in enzyme active sites .

Advanced: How to address discrepancies in spectral data during structural elucidation?

  • 2D NMR correlation : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration and hydrogen-bonding patterns .
  • Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra .

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